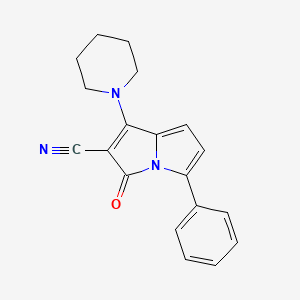

N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

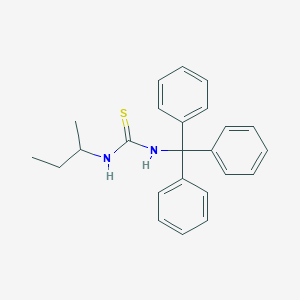

N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide, also known as HIBS, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Treatment

Fenretinide has been extensively studied for its chemopreventive and therapeutic effects on various types of cancer, including breast cancer and prostate cancer. A study by Conley et al. (2000) explored the safety, tolerability, and retinoid levels of fenretinide in combination with tamoxifen in patients at high risk for developing invasive breast cancer. The study observed that the combination has acceptable tolerability for this high-risk cohort, suggesting fenretinide's potential in breast cancer prevention.

Furthermore, research by Villa et al. (1993) investigated the impact of fenretinide on natural killer (NK) cell activity in women treated as part of a large-scale randomized phase III trial on chemoprevention of contralateral disease in mastectomized women. The study found that NK activity was significantly augmented after 180 days of treatment with fenretinide, indicating its immunomodulatory effect and potential in cancer therapy.

Another study by Veronesi et al. (1992) focused on fenretinide's effectiveness in preventing contralateral primary tumors in women previously treated for breast cancer. This phase III study highlighted fenretinide's potential as a chemopreventive agent in breast cancer, with ongoing research to evaluate its efficacy in a broader population at high risk for breast cancer.

Tissue Accumulation and Metabolism

A study by Sabichi et al. (2003) investigated the accumulation of fenretinide and its major metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), in plasma and breast tissue. This randomized short-term study provided critical insights into the pharmacokinetics of fenretinide, indicating that retinamides preferentially accumulate in human breast tissue compared to plasma. Such findings are significant for understanding fenretinide's mechanism of action and optimizing its therapeutic applications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research directions could involve improving the in vivo exposure of “N-(4-hydroxyphenyl)retinamide” to achieve plasma concentrations effective against various viruses . Another study suggests the development of a new Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form “N-(4-hydroxyphenyl)acetamide” selectively in one pot .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11(2)12-3-9-15(10-4-12)20(18,19)16-13-5-7-14(17)8-6-13/h3-11,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQZJTWUKZDGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)